2-(1-Anilinoethyl)phenol
Overview
Description
This compound has been widely used in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Anilinoethyl)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . Another method includes the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Anilinoethyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium nitrosodisulfonate.
Reduction: Reduction reactions involving phenolic compounds often use reagents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for oxidizing phenols to quinones.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent for converting quinones back to hydroquinones.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated phenols
Scientific Research Applications
2-(1-Anilinoethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential therapeutic effects and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of materials with unique chemical and thermal properties.
Mechanism of Action
The mechanism of action of 2-(1-Anilinoethyl)phenol involves its interaction with specific molecular targets and pathways. Phenolic compounds are known to undergo electrophilic aromatic substitution reactions, where the hydroxyl group activates the aromatic ring towards electrophilic attack . This activation facilitates various biochemical processes, including the modulation of intracellular signaling molecules and the inhibition of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler phenolic compound with similar reactivity but different applications.
Aniline: An aromatic amine with distinct chemical properties and uses.
Hydroquinone: A phenolic compound known for its redox properties and applications in photography and medicine.
Uniqueness
2-(1-Anilinoethyl)phenol is unique due to its combined phenolic and aniline functionalities, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it valuable in both research and industrial contexts.
Properties
IUPAC Name |
2-(1-anilinoethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11(13-9-5-6-10-14(13)16)15-12-7-3-2-4-8-12/h2-11,15-16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHJSOJEDRTHEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397079 | |
Record name | 2-(1-anilinoethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60399-07-7 | |
Record name | 2-(1-anilinoethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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